Cas no 276688-75-6 (1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone)

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a brominated indole derivative featuring a trifluoroacetyl functional group at the 3-position. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmacologically active molecules, particularly those targeting indole-based scaffolds. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions and facilitates further functionalization. Its electron-withdrawing properties make it valuable in the synthesis of heterocyclic compounds and fluorinated analogs. The compound is typically used under controlled conditions, with purity and stability being critical for consistent performance in synthetic applications.
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone structure
276688-75-6 structure
Product Name:1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone
CAS No:276688-75-6
MF:C10H5BrF3NO
MW:292.052012205124
MDL:MFCD31536654
CID:4643151
PubChem ID:54068330
Update Time:2025-11-02

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone
    • 1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
    • MDL: MFCD31536654
    • Inchi: 1S/C10H5BrF3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H
    • InChI Key: MEQBSLJXHYWUFU-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C2=C(NC=1)C(Br)=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 290.95066g/mol
  • Monoisotopic Mass: 290.95066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 32.9Ų

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone Pricemore >>

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Additional information on 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone

Comprehensive Overview of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone (CAS No. 276688-75-6)

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone (CAS No. 276688-75-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo-indole and trifluoroethanone functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic stability of the indole ring, making it a valuable building block in drug discovery and material science.

The compound's CAS number 276688-75-6 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemistry. Researchers are particularly interested in its potential applications as a pharmaceutical intermediate, especially in the development of kinase inhibitors and antimicrobial agents. The presence of the 7-bromo substituent on the indole ring enhances its reactivity, enabling selective cross-coupling reactions that are crucial for constructing complex molecular architectures.

In recent years, the demand for fluorinated indole derivatives like 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone has surged due to their improved metabolic stability and bioavailability compared to non-fluorinated analogs. This aligns with current trends in medicinal chemistry, where fluorine incorporation is a key strategy for optimizing drug candidates. The compound's trifluoroacetyl moiety also contributes to its lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in CNS drug development.

From a synthetic chemistry perspective, CAS 276688-75-6 offers multiple reactive sites for further functionalization. The bromine atom at the 7-position is particularly valuable for palladium-catalyzed coupling reactions, while the trifluoroethanone group can participate in nucleophilic additions or serve as a directing group in metal-catalyzed C-H activation. These properties make it a favorite among researchers working on heterocyclic compound synthesis and structure-activity relationship studies.

The compound's stability under various conditions is another area of interest. Unlike some halogenated indoles, 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone demonstrates remarkable thermal stability, making it suitable for high-temperature reactions. This characteristic is increasingly important as the chemical industry moves toward more sustainable green chemistry processes that often require robust intermediates.

Analytical chemists frequently employ advanced techniques like NMR spectroscopy and mass spectrometry to characterize 276688-75-6. The distinctive 19F NMR signal of the trifluoromethyl group provides a convenient handle for reaction monitoring, while the bromine isotope pattern in mass spectra aids in structural confirmation. These analytical features contribute to its popularity in quality control and mechanistic studies.

Market trends indicate growing interest in custom indole derivatives, with 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone being frequently requested by contract research organizations. The compound's versatility in generating diverse molecular scaffolds makes it valuable for combinatorial chemistry approaches. Furthermore, its potential applications in material science, particularly in the development of organic semiconductors and luminescent materials, are currently under exploration.

Safety considerations for handling CAS 276688-75-6 follow standard laboratory protocols for halogenated compounds. While not classified as highly hazardous, proper personal protective equipment is recommended when working with this material. Its storage stability and compatibility with common organic solvents make it convenient for laboratory use, contributing to its widespread adoption in synthetic workflows.

The future outlook for 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone appears promising, particularly in the context of targeted drug discovery. As pharmaceutical companies increasingly focus on precision medicine, the demand for specialized building blocks like this compound is expected to grow. Its structural features align well with current strategies in fragment-based drug design, where small, well-characterized molecules serve as starting points for lead optimization.

In conclusion, 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone (CAS No. 276688-75-6) represents an important tool in modern chemical research. Its unique combination of halogen and fluorine substituents, coupled with the versatile indole core, makes it invaluable for diverse applications ranging from medicinal chemistry to materials development. As research continues to uncover new applications for functionalized indoles, this compound is likely to maintain its position as a key intermediate in cutting-edge chemical synthesis.

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